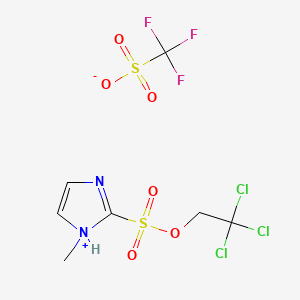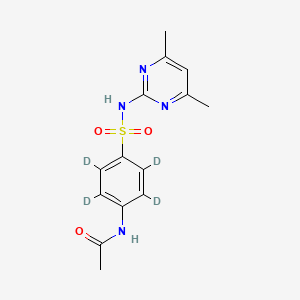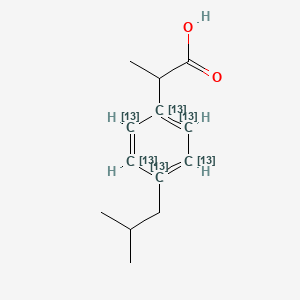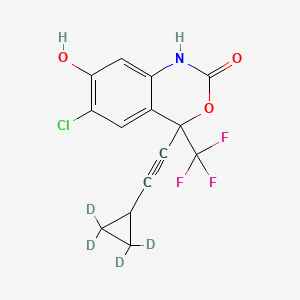
Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is a complex organic compound with the molecular formula C34H36O14 and a molecular weight of 668.64.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’‘-tri-O-acetylglucopyranosid)urinate involves multiple steps, typically starting with the preparation of daidzein derivatives. The hexanoylation of daidzein at the 4’ position is followed by glycosylation with β-D-glucopyranosiduronic acid methyl ester, which is further acetylated at the 2’‘, 3’‘, and 4’’ positions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification and glycosylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency. The process includes stringent quality control measures and the use of advanced technologies to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., p-toluenesulfonic acid), and specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or partially reduced compounds.
Applications De Recherche Scientifique
Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Daidzein: A naturally occurring isoflavone with similar structural features but lacking the hexanoyl and acetyl groups.
Genistein: Another isoflavone with a similar core structure but different functional groups.
Biochanin A: An isoflavone with a methoxy group at the 4’ position instead of a hexanoyl group.
Uniqueness
Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is unique due to its specific combination of hexanoyl and acetyl groups, which may confer distinct biological activities and chemical properties compared to other isoflavones.
Propriétés
Numéro CAS |
918158-55-1 |
|---|---|
Formule moléculaire |
C34H36O14 |
Poids moléculaire |
668.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34+/m0/s1 |
Clé InChI |
WSSZPAKSRUSETD-FVRGGSDBSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES isomérique |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


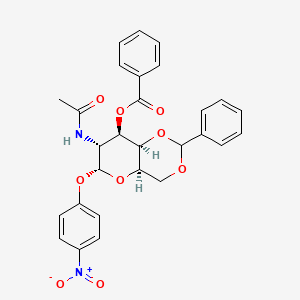
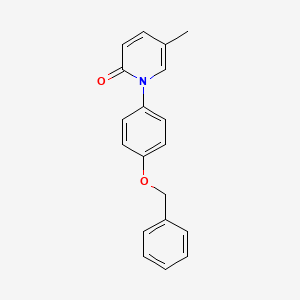
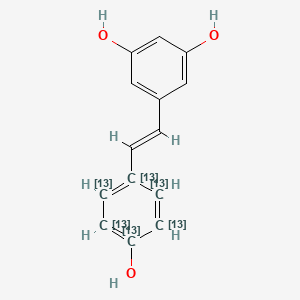
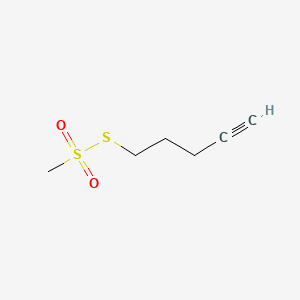
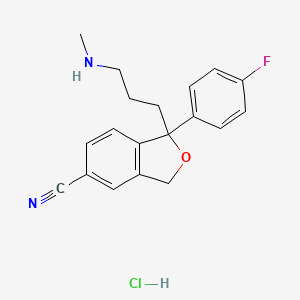
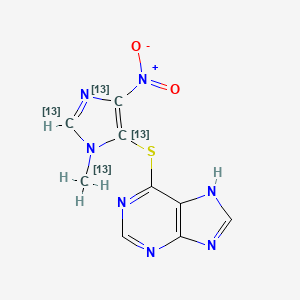
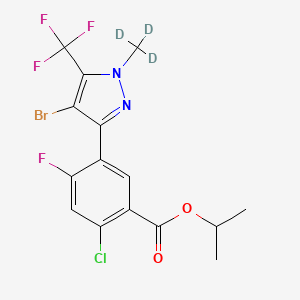
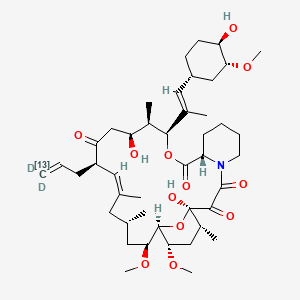
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
